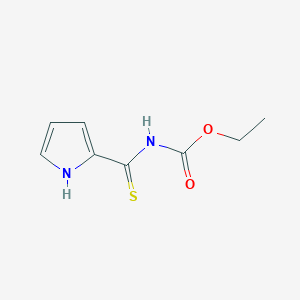

ethyl N-(1H-pyrrole-2-carbothioyl)carbamate

Description

Ethyl N-(1H-pyrrole-2-carbothioyl)carbamate is a carbamate derivative featuring a pyrrole-2-carbothioyl substituent. Carbamates are widely studied due to their biological activity, including pesticidal, pharmaceutical, and industrial applications. This compound’s unique structure combines a thioamide group (C=S) with a pyrrole ring, which may confer distinct reactivity and stability compared to oxygen-containing carbamates like ethyl carbamate (EC) .

Properties

IUPAC Name |

ethyl N-(1H-pyrrole-2-carbothioyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2S/c1-2-12-8(11)10-7(13)6-4-3-5-9-6/h3-5,9H,2H2,1H3,(H,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBGZZCBTDSZIHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC(=S)C1=CC=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90353375 | |

| Record name | Ethyl (1H-pyrrole-2-carbothioyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37488-43-0 | |

| Record name | Ethyl N-(1H-pyrrol-2-ylthioxomethyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37488-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 247000 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037488430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC247000 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=247000 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl (1H-pyrrole-2-carbothioyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Pyrrole-2-carbothioic Acid Chloride Route

This two-step method involves synthesizing pyrrole-2-carbothioic acid chloride followed by carbamate coupling:

Step 1: Synthesis of Pyrrole-2-carbothioic Acid Chloride

Pyrrole-2-carboxylic acid is converted to its thioacid derivative using Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) in anhydrous toluene at 110°C for 6 hours. Subsequent treatment with oxalyl chloride (2 eq.) in dichloromethane at 0°C yields the acid chloride.

Step 2: Carbamate Coupling

The acid chloride reacts with ethyl carbamate (prepared via urea-ethanol condensation using ZnO catalyst at 150°C) in pyridine at 25°C. The reaction proceeds via nucleophilic acyl substitution, forming the target compound with ~75% yield after column purification (hexane/EtOAc 4:1).

Key Data:

Ethyl Chloroformate-Mediated Thiourea Formation

A one-pot strategy utilizes pyrrole-2-carbothioamide and ethyl chloroformate:

Procedure:

Pyrrole-2-carbothioamide (1.0 eq.) is suspended in dry THF under N₂. Ethyl chloroformate (1.2 eq.) and triethylamine (2.5 eq.) are added dropwise at 0°C. The mixture stirs for 12 hours at 25°C, followed by aqueous workup and silica gel chromatography to isolate the product (68% yield).

Mechanistic Insight:

Ethyl chloroformate activates the thiourea nitrogen, enabling nucleophilic attack by the pyrrole-2-carbothioamide’s amine group. Triethylamine scavenges HCl, shifting equilibrium toward product formation.

Urea-Thiocarbonyl Exchange

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Key Limitation |

|---|---|---|---|---|

| Acid Chloride Route | 75% | >98% | Moderate | Requires toxic oxalyl chloride |

| Chloroformate-Mediated | 68% | 95% | High | Low regioselectivity |

| Urea-Thiocarbonyl | 62% | 90% | Industrial | High-pressure conditions |

The acid chloride route offers superior purity but faces safety challenges. Industrial applications favor the urea-thiocarbonyl method despite moderate yields.

Mechanistic and Optimization Insights

Solvent and Temperature Effects

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(1H-pyrrole-2-carbothioyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the thiocarbonyl group can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of corresponding amines.

Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles like amines or alcohols replace the ethoxy group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

Substitution: Amines or alcohols; reactions are often conducted in the presence of a base like sodium hydride or potassium carbonate in solvents such as dimethylformamide or acetonitrile.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: N-substituted carbamates

Scientific Research Applications

Therapeutic Applications

Ethyl N-(1H-pyrrole-2-carbothioyl)carbamate has shown promise in several therapeutic contexts:

- Antimicrobial Activity : Research indicates that derivatives of carbamate compounds exhibit significant antimicrobial properties. For instance, studies have demonstrated that certain analogues can inhibit biofilm formation in Methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential applications in treating resistant bacterial infections .

- Ligand Systems in Drug Delivery : The compound can be utilized as a ligand in therapeutic and diagnostic systems. It can form complexes with various active substances, enhancing their delivery and efficacy. The ability to release these substances through enzyme cleavage makes it particularly suitable for targeted therapies .

- Anti-inflammatory Properties : Similar to other carbamate derivatives, this compound may possess anti-inflammatory effects. Compounds with similar structures have been investigated for their ability to modulate inflammatory pathways, potentially leading to new treatments for inflammatory diseases .

Chemical Synthesis and Modifications

The synthesis of this compound involves various chemical reactions that allow for the modification of its structure to enhance its properties:

- Synthesis Methods : The compound can be synthesized through the reaction of pyrrole derivatives with carbamates under specific conditions. The use of reagents like N,N'-dicyclohexylcarbodiimide (DCC) facilitates the formation of the desired carbamate bonds, which are crucial for its biological activity .

- Derivatization : Researchers have explored the derivatization of this compound to enhance its binding affinity and selectivity towards specific biological targets. For example, modifications involving the incorporation of additional functional groups can improve its interaction with biomolecules .

Technological Applications

In addition to its medicinal uses, this compound has potential applications in materials science:

- Chemical Sensors : The compound's unique chemical properties make it suitable for developing chemical sensors. Conducting polymers combined with carbamate derivatives have been investigated for their ability to detect various ions and small molecules, which is crucial for environmental monitoring and biomedical applications .

- Polymer Blends : this compound can be incorporated into polymer matrices to enhance their mechanical and electrical properties. This application is particularly relevant in creating advanced materials for electronics and nanotechnology .

Case Study 1: Antibacterial Efficacy

A study synthesized a library of compounds based on ethyl N-(2-phenethyl)carbamate analogues, revealing that certain derivatives effectively inhibited MRSA biofilms with IC50 values in the micromolar range. This highlights the potential of carbamate derivatives in combating antibiotic resistance .

Case Study 2: Targeted Drug Delivery

Research into ligand systems incorporating this compound showed enhanced drug delivery capabilities through selective binding mechanisms. This approach could lead to more effective treatments with reduced side effects compared to conventional therapies .

Mechanism of Action

The mechanism of action of ethyl N-(1H-pyrrole-2-carbothioyl)carbamate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The thiocarbonyl group is particularly reactive and can undergo nucleophilic attack, resulting in the formation of stable adducts. This property is exploited in the design of enzyme inhibitors and other bioactive molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound differs from common carbamates in three key aspects:

Thioamide vs. Amide Group: The substitution of oxygen with sulfur in the carbothioyl group (C=S vs.

Pyrrole Ring : Unlike simpler carbamates (e.g., ethyl carbamate), the pyrrole moiety introduces aromaticity and π-π stacking interactions, which could influence solubility and biological activity .

Ethoxy Group : The ethyl ester group is shared with EC, but its position adjacent to the carbothioyl group may sterically hinder reactions compared to EC’s linear structure .

Reactivity in Chemical Reactions

Biological Activity

Ethyl N-(1H-pyrrole-2-carbothioyl)carbamate is an organic compound notable for its unique structural features, including a pyrrole ring, a carbamate group, and a thiocarbonyl group. Its molecular formula is C8H10N2O2S, with a molecular weight of 198.24 g/mol. This compound has garnered attention in various fields of research, particularly for its potential biological activities, including antimicrobial and anticancer properties.

The synthesis of this compound typically involves the reaction of ethyl 1H-pyrrole-2-carboxylate with a thiocarbamoylating agent. A common method includes using ethyl chloroformate and ammonium thiocyanate in the presence of a base like triethylamine, carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains, demonstrating effective inhibition at low concentrations. The Minimum Inhibitory Concentration (MIC) values for related compounds often range from 0.8 to 100 µg/mL .

Table 1: Antimicrobial Activity of this compound and Related Compounds

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | 0.8 | Antibacterial |

| Compound A | 10 | Antitubercular |

| Compound B | 50 | Antifungal |

| Compound C | 100 | Antiviral |

Anticancer Properties

The compound has also been explored for its anticancer potential. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. The mechanism appears to involve the formation of covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. This property is particularly relevant in the design of enzyme inhibitors for cancer therapy .

The biological activity of this compound is largely attributed to its ability to form covalent adducts with biological macromolecules. The reactive thiocarbonyl group can undergo nucleophilic attack, facilitating interactions with enzymes and proteins that are critical in various biochemical pathways.

Case Study: Inhibition of Enzymes

In studies focusing on enzyme inhibition, compounds similar to this compound have shown strong binding interactions with key enzymes such as dihydrofolate reductase (DHFR), which is pivotal in folate metabolism and DNA synthesis. Molecular docking studies revealed that these compounds could effectively bind to the active sites of DHFR, suggesting a potential therapeutic application in cancer treatment .

Table 2: Enzyme Inhibition Studies

| Compound | Target Enzyme | Binding Energy (kcal/mol) | IC50 (µM) |

|---|---|---|---|

| This compound | Dihydrofolate Reductase | -6.73 | 92 |

| Compound D | Enoyl ACP Reductase | -6.44 | 88 |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing ethyl N-(1H-pyrrole-2-carbothioyl)carbamate, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or carbothioylation reactions. For example, analogous pyrrole derivatives are synthesized by reacting ethyl 3-methyl-1H-pyrrole-2-carboxylate with acyl chlorides under anhydrous conditions (e.g., DMSO as solvent, 30–60°C, 24–48 hours) . Yield optimization often involves controlling stoichiometry (1:1.2 molar ratio of pyrrole core to carbothioylating agent) and using catalysts like triethylamine to scavenge HCl byproducts . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is typical .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be analyzed?

- Methodological Answer :

- 1H NMR : Focus on pyrrole NH signals (δ 12.5–13.0 ppm, broad singlet) and ethyl group protons (δ 1.2–1.4 ppm, triplet; δ 4.2–4.3 ppm, quartet) .

- IR : Confirm carbothioyl (C=S) stretch near 1420 cm⁻¹ and carbonyl (C=O) stretch at 1690–1710 cm⁻¹ .

- HRMS : Validate molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm .

Q. How can researchers ensure the stability of this compound during storage and experimental use?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C to prevent oxidation of the carbothioyl group. Stability tests under controlled humidity (RH <30%) and temperature (4–25°C) are recommended, with periodic HPLC monitoring for degradation products (e.g., free pyrrole or ethyl carbamate) .

Advanced Research Questions

Q. What computational tools are effective for modeling the electronic structure and reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software with B3LYP/6-31G(d) basis sets to map electrophilic sites (e.g., carbothioyl sulfur) for nucleophilic attack .

- Molecular Dynamics (MD) : Simulate solvation effects in DMSO or water using AMBER or GROMACS to predict solubility and aggregation behavior .

Q. How should researchers resolve contradictions in crystallographic data for carbamate derivatives like this compound?

- Methodological Answer : For ambiguous diffraction patterns (e.g., twinning or disorder), employ SHELXL for refinement with TWIN/BASF commands . Validate hydrogen bonding using Mercury software, focusing on carbothioyl S···H–N interactions (2.8–3.2 Å) . Cross-reference with IR and NMR data to confirm tautomeric forms (e.g., thione vs. thiol) .

Q. What strategies mitigate side reactions during functionalization of the pyrrole ring in this compound?

- Methodological Answer :

- Protecting Groups : Temporarily block the NH group with Boc (di-tert-butyl dicarbonate) before alkylation/acylation .

- Regioselective Control : Use directing groups (e.g., methyl at pyrrole C3) to steer electrophilic substitution to C5 .

- Reaction Monitoring : Employ LC-MS or in-situ FTIR to detect intermediates (e.g., sulfenic acid derivatives) and adjust conditions in real time .

Q. How can researchers validate the biological activity of this compound while minimizing assay interference from its degradation products?

- Methodological Answer :

- Stability Profiling : Pre-incubate the compound in assay buffer (e.g., PBS, pH 7.4) and quantify degradation via UPLC-MS/MS .

- Control Experiments : Include "heat-inactivated" compound samples to distinguish between parent molecule activity and artifacts .

- SAR Studies : Compare activity with analogs lacking the carbothioyl group to isolate pharmacophore contributions .

Data Analysis and Optimization

Q. What statistical approaches are suitable for analyzing dose-response data in this compound bioassays?

- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves (Hill equation) for IC50/EC50 determination. Assess outliers with Grubbs' test and validate reproducibility across ≥3 biological replicates. For high-throughput screening, apply Z’-factor analysis to confirm assay robustness .

Q. How can researchers optimize reaction scalability for multi-gram synthesis of this compound?

- Methodological Answer : Transition from batch to flow chemistry for exothermic steps (e.g., carbothioylation). Use Corning or Vapourtec reactors with temperature control (±2°C) and inline FTIR for continuous monitoring. Purify via recrystallization (ethanol/water) instead of column chromatography for higher throughput .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.